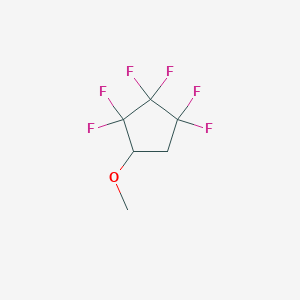
2,2,3,3,4,4-Hexafluorocyclopentyl methyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3,4,4-Hexafluorocyclopentyl methyl ether, also known as HFCPME, is an organic compound with a variety of applications in scientific research. It is a colorless, volatile liquid with a low boiling point, making it an ideal solvent for a variety of applications. HFCPME is a relatively new compound, having only been discovered in the last few decades. It has quickly become a popular choice for use in laboratory experiments due to its low toxicity and high volatility.
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4-Hexafluorocyclopentyl methyl ether is based on its ability to dissolve organic compounds. The compound is highly volatile and has a low boiling point, allowing it to quickly dissolve organic compounds in a variety of solvents. The compound is also highly polar, allowing it to interact with a variety of compounds and forming strong hydrogen bonds.
Biochemical and Physiological Effects
2,2,3,3,4,4-Hexafluorocyclopentyl methyl ether is generally considered to be non-toxic and is not known to have any adverse biochemical or physiological effects. It is not known to interact with any biological molecules and is not believed to be carcinogenic. It is also not known to cause any irritation or sensitization.
Advantages and Limitations for Lab Experiments
2,2,3,3,4,4-Hexafluorocyclopentyl methyl ether has several advantages for use in laboratory experiments. It is a relatively inexpensive solvent, is highly volatile and has a low boiling point, and is non-toxic and non-irritating. It is also a relatively inert compound, meaning it is unlikely to interact with other compounds or react with other substances. However, 2,2,3,3,4,4-Hexafluorocyclopentyl methyl ether is not suitable for use in reactions that require high temperatures or pressures, as it has a low boiling point and is not very stable at high temperatures.
Future Directions
There are several potential future directions for the use of 2,2,3,3,4,4-Hexafluorocyclopentyl methyl ether in scientific research. One potential application is in the synthesis of novel organic compounds, as the compound is an excellent solvent for a variety of reactions. Additionally, 2,2,3,3,4,4-Hexafluorocyclopentyl methyl ether could be used as a reaction medium for the synthesis of polymers and other materials. Finally, the compound could be used as a reagent in the synthesis of pharmaceuticals and other compounds.
Synthesis Methods
The synthesis of 2,2,3,3,4,4-Hexafluorocyclopentyl methyl ether is a relatively simple process that can be accomplished in a few steps. First, the starting material, hexafluorocyclopentane (HFCP), is reacted with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base, such as potassium carbonate. This reaction produces the desired product, 2,2,3,3,4,4-Hexafluorocyclopentyl methyl ether, in high yields.
Scientific Research Applications
2,2,3,3,4,4-Hexafluorocyclopentyl methyl ether has been used in a wide variety of scientific research applications. It has been used as a solvent for a variety of reactions, including the synthesis of organic compounds, the dissolution of organic samples, and the extraction of compounds from biological samples. It has also been used as a reaction medium for the synthesis of polymers and other materials. Additionally, 2,2,3,3,4,4-Hexafluorocyclopentyl methyl ether has been used as a reagent in the synthesis of pharmaceuticals and other compounds.
properties
IUPAC Name |
1,1,2,2,3,3-hexafluoro-4-methoxycyclopentane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F6O/c1-13-3-2-4(7,8)6(11,12)5(3,9)10/h3H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRGSJPAXQOXSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C(C1(F)F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3,3,4,4-Hexafluorocyclopentyl methyl ether | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



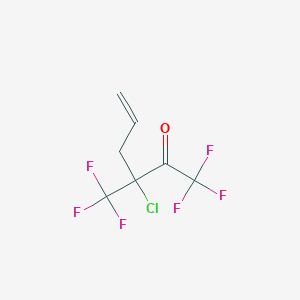

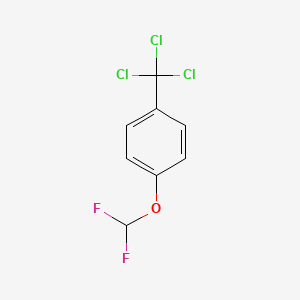

![2,3-Bis(trifluoromethyl)-8-amino-thiazolo[3,2-a]benzimidazole, 95%](/img/structure/B6311252.png)
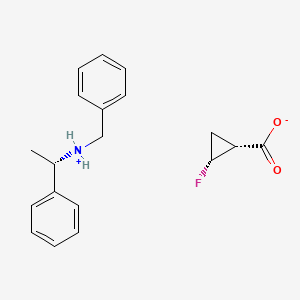
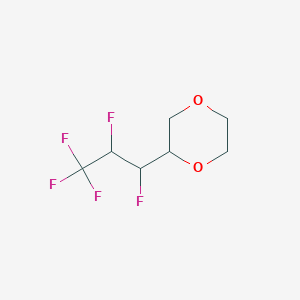
![3-Chloro-8-trifluoromethyl-10,11-dihydrodibenz[b,f][1,4]oxazepin-11-one, 97%](/img/structure/B6311272.png)



![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonyl chloride](/img/structure/B6311301.png)